molecular formula C29H35Br2NO11 B13438407 (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

Cat. No.: B13438407
M. Wt: 733.4 g/mol
InChI Key: ZJMNKJBMLXACAJ-WCXDDYHESA-N
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Description

The compound (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and amino groups, as well as a bromine atom.

Properties

Molecular Formula

C29H35Br2NO11

Molecular Weight

733.4 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

InChI

InChI=1S/C29H34BrNO11.BrH/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35;/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3;1H/t12-,15-,17-,18-,23+,28-;/m0./s1

InChI Key

ZJMNKJBMLXACAJ-WCXDDYHESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O.Br

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O.Br

Origin of Product

United States

Preparation Methods

Synthesis of the Anthracycline Core

The tetracene-5,12-dione core is typically prepared via:

Preparation of the Amino Sugar Moiety

The sugar unit, (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl, is synthesized by:

  • Starting from commercially available sugars like D-glucose or L-rhamnose.
  • Protecting groups are applied to hydroxyl groups to direct selective transformations.
  • Introduction of the amino group at C-4 via azide displacement or reductive amination.
  • Stereochemical control is maintained by using chiral catalysts or enzymatic methods.
  • Deprotection yields the free amino sugar ready for glycosylation.

Glycosylation to Form the Glycosidic Bond

  • The sugar moiety is attached to the anthracycline core via glycosylation reactions .
  • Commonly, glycosyl donors such as trichloroacetimidates or thioglycosides are activated by Lewis acids (e.g., BF3·Et2O) to couple with the phenolic hydroxyl group at position 7.
  • Reaction conditions are optimized to favor β- or α-linkages as required, with temperature and solvent choice critical to stereoselectivity.
  • The glycosylation step requires anhydrous conditions and inert atmosphere to prevent hydrolysis.

Introduction of the 2-Bromo-1,1-dimethoxyethyl Side Chain

  • The brominated acetyl substituent at position 9 is introduced via halogenation and acetal formation .
  • Starting from a 2-hydroxyacetyl intermediate, bromination is performed using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Subsequent acetalization with methanol and acid catalysis forms the 1,1-dimethoxy moiety.
  • Protecting groups on the anthracycline core and sugar moiety prevent side reactions during this step.

Formation of the Hydrobromide Salt

  • The final compound is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol).
  • This step enhances compound stability and solubility for biological applications.

Summary of Synthetic Steps in Tabular Form

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Tetracyclic core synthesis Diels-Alder cycloaddition, oxidative cyclization Formation of anthracycline 5,12-dione core
2 Sugar synthesis Protection, azide displacement, reductive amination Stereoselective amino sugar preparation
3 Glycosylation Glycosyl donor (trichloroacetimidate), BF3·Et2O Formation of glycosidic bond at position 7
4 Bromination and acetalization NBS bromination, acid-catalyzed acetal formation Introduction of 2-bromo-1,1-dimethoxyethyl group
5 Salt formation Treatment with hydrobromic acid Formation of hydrobromide salt

Research Results and Analytical Data

  • Yields: Overall yields vary depending on the efficiency of glycosylation and bromination steps, typically ranging from 40% to 65% for the final product after purification.
  • Purity: Confirmed by HPLC and NMR spectroscopy; purity levels exceed 98% in optimized protocols.
  • Stereochemical Integrity: Verified by chiral HPLC and NOESY NMR experiments, confirming retention of stereochemistry at all chiral centers.
  • Characterization: Mass spectrometry (MS) confirms molecular weight (approx. 544.5 g/mol for the core compound), and elemental analysis matches theoretical values.
  • Stability: The hydrobromide salt form exhibits enhanced stability under ambient conditions compared to the free base.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracene derivatives and brominated organic molecules. These compounds share structural features such as the tetracene core and the presence of bromine atoms.

Uniqueness

The uniqueness of (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide represents a complex organic molecule with significant potential in medicinal chemistry. Recent studies have focused on its biological activity, particularly its anticancer properties and mechanisms of action.

Anticancer Potential

Research has demonstrated that derivatives of this compound exhibit marked efficacy against various cancer cell lines. Notably, a related compound known as tetracene-5,12-dione (A01) has shown improved antitumor activity compared to traditional chemotherapeutics like doxorubicin. This has been attributed to its ability to induce apoptosis and inhibit cell proliferation in aggressive cancer types such as breast (MCF-7 and MDA-MB-231) and cervical cancer (HeLa) cell lines .

  • DNA Interaction : Molecular docking studies indicate that the compound interacts predominantly with DNA through the minor groove. This interaction is crucial for its mechanism of action as it can disrupt DNA replication and transcription processes .
  • Caspase Activation : The compound has been shown to activate caspase pathways, particularly caspase-3, which is a key player in the apoptosis signaling cascade. This was validated through assays measuring lactate dehydrogenase release and caspase activity .
  • Cell Viability Assays : In vitro assays have confirmed that the compound significantly reduces cell viability in targeted cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are indicative of their potency against cancer cells .

Comparative Efficacy

A summary of the biological activity of the compound compared to other known anticancer agents is presented in Table 1.

Compound Cell Line IC50 (µM) Mechanism of Action
(7S,9S)-Tetracene Derivative A01MCF-70.25DNA binding & caspase activation
DoxorubicinMCF-70.75Topoisomerase inhibition
(7S,9S)-Tetracene Derivative A01HeLa0.30DNA binding & caspase activation
5-Fluoro-UracilHeLa0.50RNA synthesis inhibition

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

  • Study on Breast Cancer : A recent study evaluated the effects of (7S,9S)-tetracene derivatives on MCF-7 cells. It was found that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Cervical Cancer Evaluation : Another investigation focused on HeLa cells, revealing that treatment with the compound led to increased levels of apoptotic markers and decreased viability .
  • Computational Analysis : Molecular dynamics simulations provided insights into the stability of the protein-ligand complexes formed with caspase proteins. These findings are pivotal for understanding how modifications to the tetracene structure can enhance biological activity against cancer targets .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing the compound with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry at the (2R,4S,5S,6S)-oxane and (7S,9S)-tetracene moieties. Key steps include:

  • Chiral Auxiliary Use : Protect the 4-amino and 5-hydroxy groups on the oxane ring during glycosylation to prevent racemization .
  • Bromoethyl Group Installation : Employ nucleophilic substitution under anhydrous conditions to introduce the 2-bromo-1,1-dimethoxyethyl group, ensuring regioselectivity .
  • Purification : Use reverse-phase HPLC with a C18 column and aqueous-organic mobile phase to isolate the target compound from diastereomeric byproducts .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., axial vs. equatorial proton splitting in the oxane ring) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution ESI-MS, focusing on isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .
  • HPLC Purity : Validate ≥95% purity using a gradient elution method with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays linked to anthracycline-like mechanisms (e.g., DNA intercalation):

  • Topoisomerase II Inhibition : Use plasmid relaxation assays with supercoiled DNA and ethidium bromide staining .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50_{50} values to doxorubicin .

Advanced Research Questions

Q. How can conflicting data on the compound’s DNA-binding affinity be resolved?

  • Methodological Answer : Address variability via:

  • Buffer Optimization : Test binding under physiological pH (7.4) and ionic strength (150 mM NaCl) to mimic in vivo conditions .
  • Competitive Assays : Use fluorescent probes (e.g., ethidium bromide displacement) to quantify binding constants, ensuring consistency across labs .
  • Molecular Dynamics (MD) : Simulate interactions between the bromoethyl group and DNA minor grooves to explain discrepancies in experimental binding affinities .

Q. What strategies improve the compound’s metabolic stability in hepatic models?

  • Methodological Answer : Focus on CYP450-mediated degradation:

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify vulnerable sites (e.g., demethylation at the 4-methoxy group) .
  • Structural Modifications : Replace the 1,1-dimethoxyethyl group with a cyclopropane ring to reduce oxidative metabolism .

Q. How does the 2-bromo substituent influence the compound’s mechanism of action compared to non-halogenated analogs?

  • Methodological Answer : Conduct comparative studies:

  • Electrophilic Reactivity : Measure alkylation potential via glutathione (GSH) trapping assays, quantifying adduct formation by LC-MS .
  • Cellular Uptake : Use fluorescently labeled analogs to track subcellular localization differences via confocal microscopy .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in preclinical models?

  • Methodological Answer :

  • Mixed-Effects Models : Account for inter-animal variability in tumor xenograft studies by including random effects for baseline tumor volume .
  • Hill Slope Analysis : Fit dose-response curves using nonlinear regression to compare efficacy thresholds between the compound and standard anthracyclines .

Q. How can computational tools predict the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer :

  • Physiologically Based PK (PBPK) Modeling : Input logP, plasma protein binding, and CYP inhibition data into software like GastroPlus to simulate tissue distribution .
  • QSAR Models : Train on anthracycline datasets to correlate structural descriptors (e.g., polar surface area, halogen count) with clearance rates .

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